molecular formula C20H28N6O B1664410 Aftin-4

Aftin-4

Cat. No.: B1664410
M. Wt: 368.5 g/mol
InChI Key: YPYWONAECUVKHY-MRXNPFEDSA-N
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Description

Aftin-4 is a recognized Amyloid-β42 (Aβ42) inducer that serves as a critical pharmacological tool in neuroscience research, particularly for investigating the pathogenesis of Alzheimer's disease (AD). Its primary mechanism of action involves the selective and potent upregulation of the Aβ1-42 peptide both in vitro and in vivo. This is achieved through its binding to specific mitochondrial proteins, including VDAC1, prohibitin, and mitofilin. This interaction disrupts the mitochondrial environment and shifts the activity of the γ-secretase enzyme complex, favoring the cleavage of the amyloid-β protein precursor (AβPP) to produce Aβ1-42 over other isoforms like Aβ1-40, the levels of which remain stable, and Aβ1-38, which is down-regulated. In research settings, treatment with this compound in cellular models, such as N2a cells and primary neurons, results in a dramatic increase in extracellular Aβ42 with a reported EC50 value around 30 μM. In vivo studies demonstrate that administration of this compound in mice leads to elevated hippocampal Aβ1-42 content, triggers oxidative stress and lipid peroxidation, induces a neuroinflammatory response characterized by increased pro-inflammatory cytokines, and provokes significant learning and memory deficits in various behavioral tests. These rapidly induced pathological and cognitive alterations make this compound a valuable compound for modeling an acute, AD-like state in rodents. Consequently, this tool is instrumental for screening and identifying potential inhibitors of Aβ42-induced toxicity, which may represent future anti-AD compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWONAECUVKHY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Profile of Aftin-4

Structural and Physical Properties

This compound possesses the molecular formula C₂₀H₂₈N₆O , a molecular weight of 368.48 g/mol , and a CAS registry number of 866893-90-5 . The compound appears as a white to off-white crystalline solid, soluble in dimethyl sulfoxide (DMSO) and sparingly soluble in aqueous buffers. Its structure features a purine core substituted at positions 2 and 6, with a chiral (R)-2-aminobutanol side chain critical for biological activity.

Synthetic Routes to this compound

Stepwise Synthesis Protocol

Step 1: Amination of 2,6-Dichloropurine

2,6-Dichloropurine is reacted with N-methylbenzylamine in n-butanol under reflux (85°C, 6 hours) to yield N6-benzyl-N6-methyl-2-chloro-9H-purine . Triethylamine (NEt₃) serves as a base to scavenge HCl, driving the reaction to completion. The product is isolated via filtration (74% yield).

Step 2: Alkylation at Position 9

The intermediate undergoes alkylation with isopropyl bromide in dimethylformamide (DMF) at 85°C for 12 hours, introducing the isopropyl group at position 9. Potassium carbonate (K₂CO₃) facilitates deprotonation, yielding N6-benzyl-N6-methyl-2-chloro-9-isopropyl-9H-purine (89% yield).

Step 3: Aminolysis at Position 2

The chloro substituent at position 2 is displaced by (R)-2-aminobutanol under high-temperature conditions (160°C, 4 hours). This step proceeds via nucleophilic aromatic substitution, with the chiral alcohol moiety conferring stereochemical specificity. The crude product is purified via recrystallization from 2-propanol, affording this compound in 65% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 0.92 (t, 3H, CH₃), 1.45 (d, 6H, (CH₃)₂CH), 3.50 (m, 1H, CHN), 4.54 (hept, 1H, (CH₃)₂CH), 7.24–7.34 (m, 5H, C₆H₅).
  • ¹³C NMR: δ 10.94 (CH₃), 22.48 (CH₃), 40.21 (CH), 68.37 (CH₂), 154.13 (C).
  • Melting Point: 114–117°C.

Purity Assessment

High-performance liquid chromatography (HPLC) confirms purity >98%, with a retention time of 12.3 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Scale-Up Considerations

Optimization for Industrial Production

  • Solvent Selection: Replacing n-butanol with ethanol reduces toxicity without compromising yield.
  • Catalysis: Palladium catalysts (e.g., Pd/C) enhance amination efficiency at lower temperatures.
  • Purification: Column chromatography on silica gel (ethyl acetate/hexanes) replaces recrystallization for higher throughput.

Cost Analysis

Component Cost per Kilogram (USD)
2,6-Dichloropurine 1,200
N-Methylbenzylamine 800
(R)-2-Aminobutanol 1,500
Total 3,500

Applications in Research

Induction of Aβ42 in Neuronal Models

This compound (25–50 μM) increases extracellular Aβ42 levels in SH-SY5Y neuroblastoma cells cultured in 3D agarose-laminin hydrogels, mimicking AD pathology. This effect is γ-secretase-dependent, as co-treatment with BMS-299,897 (γ-secretase inhibitor) abolishes Aβ42 elevation.

In Vivo Neurotoxicity Studies

Intracerebroventricular injection of this compound (3–20 nmol) in mice induces hippocampal Aβ42 accumulation, oxidative stress (lipid peroxidation), and pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α). Behavioral deficits in spatial memory (Morris water maze) are reversible with BMS-299,897.

Chemical Reactions Analysis

Structural Features and Selectivity

Aftin-4 (C₂₀H₂₈N₆O; CAS 866893-90-5) shares structural similarity with roscovitine but lacks kinase inhibitory activity due to modifications at the N6 position, which eliminate H-bonding potential critical for kinase binding . Key structural determinants include:

  • Hydrophobic substituent at position 9 : Essential for Aβ42-inducing activity.

  • Inactive kinase profile : Confirmed via KinomeScan panels showing no interaction with 402 kinases .

γ-Secretase Modulation

This compound increases extracellular Aβ42 by 7-fold in N2a cells and 4-fold in primary neurons, while reducing Aβ38 and maintaining stable Aβ40 levels . This contrasts with γ-secretase modulators (GSMs), which lower Aβ42. Mechanistically:

  • Subcellular compartmentalization : Alters γ-secretase localization in lipid rafts, shifting cleavage specificity toward Aβ42 .

  • Protein interactions : Binds mitochondrial proteins VDAC1, prohibitin, and mitofilin via affinity chromatography, inducing reversible mitochondrial fragmentation resembling Alzheimer’s disease (AD) phenotypes .

Oxidative Stress and Inflammation

In vivo studies in mice show:

  • Aβ42 accumulation : Peaks 5–14 days post-intracerebroventricular injection, correlating with hippocampal lipid peroxidation (+30%) and pro-inflammatory cytokines (IL-1β, IL-6, TNFα ↑) .

  • Cognitive deficits : Impaired Y-maze alternation and water-maze performance, reversible with γ-secretase inhibitor BMS-299,897 .

Comparative Effects of this compound and Related Compounds

ParameterThis compoundRoscovitineFenofibrate/Celecoxib
Aβ42 Induction 7-fold (N2a cells) No effect Comparable to this compound
Kinase Activity None CDK inhibitor N/A
Mitochondrial Effect Fragmentation (AD-like) None reportedNone reported

Therapeutic Implications and Inhibitor Studies

  • γ-Secretase dependence : Aβ42 elevation blocked by BMS-299,897, confirming γ-secretase mediation .

  • Pharmacological mitigation :

    • Donepezil : Prevents oxidative stress, cytokine release, and memory deficits .

    • Ibuprofen : Reduces inflammation but shows limited cognitive protection .

Structural-Activity Relationship (SAR) Insights

  • N6 modification : Loss of H-bonding eliminates kinase binding but retains Aβ42 modulation .

  • Position 9 hydrophobicity : Critical for interaction with mitochondrial proteins .

This compound’s unique biochemical profile makes it a tool for studying AD pathogenesis and screening anti-amyloid compounds. Its lack of kinase activity and specific Aβ42 induction highlight its utility in dissecting γ-secretase dynamics and mitochondrial contributions to neurodegeneration.

Scientific Research Applications

Introduction to Aftin-4

This compound is a small molecule classified as an amyloid-β (Aβ) inducer , specifically promoting the production of Aβ1-42, a peptide associated with Alzheimer's disease (AD). It is derived from roscovitine and has been studied for its potential role in neurodegeneration and amyloid pathology. This article delves into the scientific applications of this compound, highlighting its mechanisms, effects on cellular models, and implications in Alzheimer's research.

Key Findings on Mechanisms

  • Induction of Amyloid Production : In cell cultures, this compound treatment resulted in a significant increase in Aβ1-42 levels, with studies reporting up to a 13-fold increase compared to control conditions .
  • Mitochondrial Interaction : Electron microscopy revealed that this compound induces mitochondrial changes reminiscent of those seen in AD brains, suggesting a link between mitochondrial dysfunction and amyloid pathology .
  • Inflammatory Response : In vivo studies indicated that this compound administration leads to increased levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and lipid peroxidation, indicative of oxidative stress and inflammation .

Applications in Research

This compound has been utilized in various research contexts related to Alzheimer's disease and neurodegeneration:

Modeling Alzheimer's Disease

This compound serves as an effective tool for creating AD-like conditions in laboratory settings. Its ability to elevate Aβ1-42 levels makes it suitable for studying the biochemical pathways involved in AD pathogenesis.

Neurotoxicity Studies

Research has shown that this compound can induce neurotoxic effects similar to those observed in AD. For instance, studies demonstrated that mice injected with this compound exhibited learning deficits and increased oxidative stress markers . This positions this compound as a valuable compound for investigating neurotoxic mechanisms.

Pharmacological Investigations

This compound has been used to explore the efficacy of potential therapeutic agents against AD-related toxicity. For example, co-administration with γ-secretase inhibitors has been studied to assess the protective effects against this compound-induced toxicity .

Case Study 1: In Vitro Effects on Neuronal Cultures

In a study examining primary neuronal cultures, treatment with this compound led to a marked increase in secreted Aβ1-42 levels across both cortical and hippocampal neurons. Notably, hippocampal cultures showed the highest increase, confirming the compound's specificity for promoting amyloidogenic processing .

Case Study 2: In Vivo Neurotoxicity

Another pivotal study involved administering this compound intracerebroventricularly to mice. Results indicated significant increases in hippocampal Aβ1-42 levels alongside behavioral impairments in memory tasks. These findings underscore the compound's utility in modeling AD-like symptoms and studying cognitive decline .

Data Summary

Application AreaDescriptionKey Findings
Modeling ADInduces amyloidogenic processesUp to 13-fold increase in Aβ1-42 levels
NeurotoxicityMimics AD-like toxicityLearning deficits observed in treated mice
Pharmacological StudiesEvaluates potential therapeuticsProtective effects noted with γ-secretase inhibitors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Aftin-4 with other compounds targeting amyloidogenic pathways:

Compound Primary Target/Mechanism Effect on Aβ Key Applications Limitations References
This compound γ-Secretase activation; PHB1/VDAC1 interaction ↑ Aβ42, ↑ Aβ42/40 ratio AD models (in vitro/in vivo) High doses reduce RNA quality
LY2811376 BACE1 inhibition ↓ Total Aβ production Preclinical AD research Off-target effects on cathepsin D/pepsin
Anle138b α-Synuclein/prion aggregation inhibition Prevents Aβ fibril formation Parkinson’s/prion disease models Limited efficacy in late-stage AD
FPS-ZM1 RAGE inhibition Blocks Aβ-RAGE interaction Anti-inflammatory AD therapies Does not reduce Aβ production
Donepezil Acetylcholinesterase inhibition Indirectly reduces Aβ toxicity AD symptom management No direct effect on Aβ42/40 ratio
Hematoxylin Aβ42 fibril inhibition ↓ Aβ42 aggregation (IC50: 1.6 μM) Histological studies of amyloid plaques Low potency in vivo

Mechanistic Differences

  • This compound vs. LY2811376 : this compound enhances γ-secretase cleavage to increase Aβ42, while LY2811376 inhibits BACE1, the enzyme responsible for initiating Aβ production . This makes LY2811376 a preventive agent, whereas this compound is used to model Aβ42-driven pathology .
  • This compound vs. Anle138b : Anle138b targets protein aggregation broadly (e.g., α-synuclein, prions), whereas this compound specifically modulates Aβ42 generation . Anle138b’s aggregation inhibition may benefit multiple neurodegenerative diseases but lacks Aβ42 selectivity .
  • This compound vs. This compound directly increases Aβ42 levels, making it suitable for toxicity studies .

Limitations and Challenges

  • Dose-Dependent Toxicity : this compound at 50 μM reduces RNA integrity (RIN < 6.0), complicating transcriptomic analyses . LY2811376 and FPS-ZM1 exhibit fewer off-target effects but lack Aβ42-specific modulation .
  • Therapeutic vs.

Biological Activity

Aftin-4 is a novel compound classified as an amyloid-β (Aβ)42 inducer, derived from the purine structure of roscovitine. This compound has garnered attention for its significant biological activity in the context of Alzheimer's disease (AD), particularly its ability to selectively increase the production of Aβ42, a peptide implicated in the pathogenesis of AD. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in vitro and in vivo, and relevant research findings.

This compound operates primarily through the modulation of γ-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP) into Aβ peptides. Unlike other compounds that may inhibit or alter secretase activity, this compound promotes the production of Aβ42 while maintaining stable levels of Aβ40. This selective increase is significant because the accumulation of Aβ42 is a hallmark of Alzheimer's pathology.

Key Findings:

  • Increased Aβ42 Production : In cultured N2a cells, treatment with this compound resulted in a dose-dependent increase in Aβ42 levels, achieving concentrations as high as 3000 pg/ml under optimal conditions. In contrast, Aβ40 levels remained unchanged .
  • Kinase Inactivity : Unlike roscovitine, which is a known kinase inhibitor, this compound does not exhibit kinase activity, indicating that its biological effects are independent of kinase inhibition .

In Vitro Studies

Research has demonstrated that this compound effectively induces the production of Aβ42 in various cell models. The following table summarizes key in vitro findings related to this compound's effects on amyloid peptide production:

StudyCell TypeTreatment ConcentrationResult
N2a CellsUp to 30 μM13-fold increase in Aβ42
N2a Cells100 μMSignificant increase in Aβ42; stable Aβ40 levels
Human Organoids150 μMIncreased Aβ42/Aβ40 ratio

In Vivo Studies

In vivo studies have further elucidated the toxicological profile and biological effects of this compound. Notably, intracerebroventricular administration in mice revealed several adverse outcomes reminiscent of Alzheimer's pathology:

Observations:

  • Amyloid Toxicity : Injection of this compound led to increased levels of Aβ1-42 in the hippocampus alongside oxidative stress markers such as lipid peroxidation .
  • Inflammatory Response : The compound elevated pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and induced astrocytic activation as evidenced by GFAP labeling .
  • Cognitive Impairments : Behavioral assessments indicated marked learning deficits across various memory tasks following treatment with this compound, confirming its neurotoxic potential .

Case Studies

Several studies have documented the effects of this compound on cognitive functions and neurobiology:

  • Acute Toxicity Study : In a study involving systemic injection of this compound at doses ranging from 3 to 30 mg/kg, researchers observed significant oxidative stress and memory impairments that were partially reversible with pre-treatment using γ-secretase inhibitors .
  • Longitudinal Study on Memory Deficits : Another investigation assessed long-term cognitive outcomes after repeated dosing with this compound. Results indicated persistent deficits in spatial learning and memory tasks even after cessation of treatment .

Q & A

Q. What is the primary mechanism of Aftin-4 in inducing amyloid-β42 (Aβ42) in Alzheimer’s disease models?

this compound modulates β- and γ-secretase activity, favoring the production of amyloid-β42 over Aβ40. This shift increases the Aβ42/40 ratio, a hallmark of neurotoxicity in Alzheimer’s pathology. Researchers should validate this mechanism using ELISA to quantify Aβ isoforms and correlate results with gene expression analysis (e.g., APP, BACE1) .

Q. What are the recommended concentrations and treatment durations for this compound in 3D neuronal cultures?

Sub-lethal (25 μM) and lethal (50 μM) doses over 24 hours are commonly used. Dose-dependent effects on Aβ42/40 ratios and RNA integrity (RIN scores) should be monitored. For RNA sequencing, ensure RIN ≥6.0 by optimizing TRIzol extraction and column purification to remove agarose residues .

Q. How can RNA quality be assessed in this compound-treated 3D cultures?

Use capillary electrophoresis (e.g., Bioanalyzer 2100) to calculate RNA Integrity Numbers (RIN). This compound reduces RIN scores at higher doses (e.g., 5.6–6.6 at 50 μM vs. 6.6–7.6 in controls), which may affect downstream RNA sequencing. Prioritize samples with RIN ≥6.0 and validate with qRT-PCR melt curves to confirm primer specificity .

Advanced Research Questions

Q. How to reconcile contradictory gene expression and Aβ production data in this compound-treated cultures?

At 25 μM this compound, APP and BACE1 mRNA levels increase (2.75- and 2.78-fold, respectively), but total Aβ remains unchanged. At 50 μM, gene expression declines, yet Aβ42/40 ratios rise. This suggests post-transcriptional regulation of secretases. Combine qRT-PCR with enzymatic activity assays (e.g., FRET-based secretase kits) and protein-level validation (ELISA/Western blot) .

Q. What methodological considerations apply when isolating RNA and protein from this compound-treated 3D hydrogel scaffolds?

Use TRIzol for simultaneous RNA/protein extraction. Expect ~8–15 μg total protein and 500 ng RNA per 1×10⁵ cells. For RNA sequencing, pool samples to meet input thresholds (≥500 ng). For ELISA, use 1 μg protein and validate with spike-in controls to account for agarose interference .

Q. How to design experiments addressing this compound’s biphasic effects on amyloidogenesis?

  • Dose-response curves : Test intermediate concentrations (e.g., 10–40 μM) to identify thresholds for gene suppression vs. Aβ42 induction.
  • Time-course analysis : Evaluate acute (6–12 hr) vs. chronic (24–48 hr) treatment impacts on RNA stability and protein secretion.
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to resolve discordant mRNA-protein relationships .

Methodological Best Practices

Q. How to optimize ELISA for detecting Aβ isoforms in this compound-treated 3D cultures?

  • Use Aβ40- and Aβ42-specific antibodies (e.g., Quantikine kits).
  • Normalize to total protein (μg) rather than cell count due to this compound cytotoxicity.
  • Report Aβ42/40 ratios with error propagation analysis to highlight statistical trends (e.g., 0.90 control vs. 1.47 at 50 μM) .

Q. What strategies mitigate variability in RNA yield from this compound-treated cells?

  • Pre-treat cultures with RNA stabilizers (e.g., RNAlater) before TRIzol extraction.
  • Include internal controls (e.g., spike-in RNAs) to quantify extraction efficiency.
  • Use high-sensitivity qRT-PCR kits for low-abundance targets (e.g., PS1/PS2) .

Data Interpretation and Limitations

Q. Why might this compound fail to induce Aβ42 in certain neuronal models?

  • Cell-type specificity : Primary neurons vs. immortalized lines may differ in secretase expression.
  • Scaffold composition : Agarose-laminin hydrogels may alter Aβ diffusion vs. 2D cultures. Validate with mass spectrometry to detect scaffold-bound Aβ .

Q. How to address low RNA yields for transcriptomic studies?

  • Amplify RNA via NuGEN Ovation kits.
  • Use single-cell RNA-seq for heterogeneous populations.
  • Cross-validate with protein data to prioritize functionally relevant genes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.